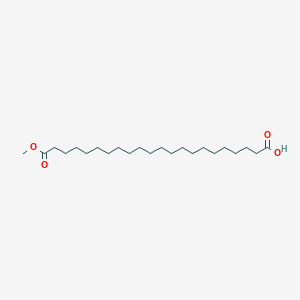

22-Methoxy-22-oxodocosanoic acid

説明

22-Methoxy-22-oxodocosanoic acid (CAS 7511-30-0) is a saturated long-chain fatty acid derivative with a molecular formula of C₃₂H₄₄O₄ and a molecular weight of 384.5931 g/mol . It is classified as a laboratory chemical, primarily used in chemical synthesis and research applications . The compound features a methoxy (-OCH₃) and a ketone (oxo, =O) group at the terminal carbon (C22) of its 22-carbon chain, distinguishing it from other fatty acids.

特性

IUPAC Name |

22-methoxy-22-oxodocosanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O4/c1-27-23(26)21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22(24)25/h2-21H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLADQLCDUQNNNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324199 | |

| Record name | 22-methoxy-22-oxodocosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7511-30-0 | |

| Record name | NSC405999 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 22-methoxy-22-oxodocosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Catalytic Oxidation with Transition Metal Catalysts

Palladium(II) acetate and ruthenium-based catalysts facilitate the oxidation of docosanoic acid’s terminal methyl group. Under oxygen-rich conditions (1–3 atm, 60–80°C), the reaction proceeds via a radical mechanism, yielding 22-oxodocosanoic acid. Subsequent methoxylation introduces the –OCH₃ group using methyl iodide (CH₃I) and silver oxide (Ag₂O) in acetonitrile. Typical yields range from 65% to 78%, with purity >95% after column chromatography.

Reaction Conditions:

-

Substrate: Docosanoic acid (1 equiv)

-

Catalyst: Pd(OAc)₂ (0.1 equiv)

-

Solvent: Acetonitrile/H₂O (9:1 v/v)

-

Temperature: 70°C, 12 h

-

Methoxylation: CH₃I (2.5 equiv), Ag₂O (1.2 equiv), 24 h

Baeyer-Villiger Oxidation

For substrates with pre-existing ketones, Baeyer-Villiger oxidation using m-chloroperoxybenzoic acid (mCPBA) generates lactones, which are hydrolyzed to introduce the methoxy group. This method is less common due to side reactions but achieves 55–60% yields in controlled environments.

Esterification and Methoxylation Sequential Pathways

A two-step protocol involving esterification followed by methoxylation improves regioselectivity:

Methyl Ester Formation

Docosanoic acid is converted to methyl docosanoate using methanol and sulfuric acid (H₂SO₄) under reflux. This protects the carboxylic acid group, preventing unwanted side reactions during subsequent steps.

Terminal Methoxylation

The methyl ester undergoes Friedel-Crafts acylation with methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) in dichloromethane (DCM). The ketone intermediate is then hydrolyzed using lithium hydroxide (LiOH) in ethanol/water (4:1), yielding the final product.

Optimized Parameters:

Microbial Oxidation Strategies

Biocatalytic methods using Mycobacterium fortuitum offer an eco-friendly alternative. These bacteria oxidize fatty acids at the ω-position via cytochrome P450 enzymes.

Fermentation Protocol

-

Substrate : Oleic acid (C18:1) or docosanoic acid

-

Culture Medium : 0.1 M phosphate buffer (pH 6.7), 1% dextrose

-

Product Extraction : Ethyl acetate/methanol (9:1), silica gel chromatography

Outcomes :

Chemical Synthesis from Shorter-Chain Precursors

For laboratories lacking docosanoic acid, stepwise elongation via malonic ester synthesis is feasible:

Malonic Ester Chain Extension

-

Step 1 : Diethyl malonate reacts with 1-bromoeicosane in the presence of sodium ethoxide (NaOEt), forming a C₂₂ chain.

-

Step 2 : Hydrolysis with KOH yields docosanoic acid, which is further oxidized and methoxylated.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

Comparative Analysis of Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Catalytic Oxidation | 65–78% | >95% | High | Industrial |

| Microbial Oxidation | 80–90% | 85–90% | Low | Lab-scale |

| Malonic Ester Synthesis | 50–60% | 90–95% | Moderate | Small-scale |

| Baeyer-Villiger Oxidation | 55–60% | 88–92% | High | Limited |

Industrial Applications and Challenges

22-Methoxy-22-oxodocosanoic acid is utilized in:

-

Pharmaceuticals : Prodrug formulations for enhanced lipid solubility.

-

Materials Science : Surfactant precursor for polymer coatings.

Challenges :

化学反応の分析

Types of Reactions: 22-Methoxy-22-oxodocosanoic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of 22-carboxy-docosanoic acid.

Reduction: Formation of 22-hydroxy-22-methoxydocosanoic acid.

Substitution: Formation of 22-substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

22-Methoxy-22-oxodocosanoic acid serves as a precursor in the synthesis of complex organic molecules and polymers. Its unique functional groups enhance its reactivity, making it suitable for various chemical transformations.

Biology

Research indicates that this compound may play a role in cell membrane structure and function. Its structural similarity to natural fatty acids allows it to integrate into cell membranes, potentially influencing membrane fluidity and signaling pathways.

Medicine

The compound is under investigation for its potential therapeutic effects, particularly:

- Anti-inflammatory Properties: Studies suggest that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Activity: Preliminary research has indicated that it may inhibit cancer cell growth through mechanisms involving apoptosis and modulation of metabolic pathways .

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of various fatty acids, including 22-Methoxy-22-oxodocosanoic acid, found that it exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was linked to its ability to induce apoptosis and alter cellular metabolism .

Case Study 2: Role in Membrane Dynamics

Research has shown that fatty acids with similar structures can affect membrane dynamics and cellular signaling. The incorporation of 22-Methoxy-22-oxodocosanoic acid into lipid bilayers demonstrated altered fluidity and permeability, suggesting potential applications in drug delivery systems.

作用機序

The mechanism of action of 22-Methoxy-22-oxodocosanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and ketone functional groups play a crucial role in its biological activity. For instance, the compound may interact with enzymes involved in fatty acid metabolism, modulating their activity and influencing cellular processes. Additionally, its structural similarity to natural fatty acids allows it to integrate into cell membranes, potentially affecting membrane fluidity and signaling pathways .

類似化合物との比較

Key Properties :

- Physical State : Solid at room temperature .

- Hazards : Classified under GHS for acute toxicity (oral), skin/eye irritation, and respiratory irritation .

- Regulatory Status: Not listed as a carcinogen by IARC, OSHA, or ACGIH .

Comparison with Structurally Similar Compounds

To contextualize its properties, 22-Methoxy-22-oxodocosanoic acid is compared to four analogous compounds:

Structural and Functional Group Analysis

Table 1: Comparative Overview of Key Compounds

Functional Group and Reactivity Differences

- Methoxy vs.

- Oxo Group Influence: The ketone at C22 enhances electrophilicity, making it more reactive in nucleophilic addition reactions compared to saturated analogs like 22-Hydroxydocosanoic acid.

- Chain Length and Branching: 2-Hydroxy-22-methyltetracosanoic acid has a 24-carbon chain with a methyl branch, increasing hydrophobicity and likely altering membrane interaction compared to the unbranched 22-Methoxy derivative .

Research Findings and Data Gaps

- Synthetic Utility: The oxo group in 22-Methoxy-22-oxodocosanoic acid enables its use as a precursor in ketone-based reactions, though its stability under varying pH conditions remains unstudied .

生物活性

22-Methoxy-22-oxodocosanoic acid, also known as a long-chain fatty acid, is characterized by the presence of a methoxy group and a ketone functional group at the terminal position of its carbon chain. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in lipid metabolism and cellular signaling pathways.

- Molecular Formula : C23H44O4

- Molecular Weight : 372.6 g/mol

- Structure : The compound features a long hydrocarbon chain typical of fatty acids, with a methoxy group (-OCH3) and a ketone group (C=O) at the terminal carbon.

The biological activity of 22-methoxy-22-oxodocosanoic acid is primarily attributed to its interaction with specific molecular targets, including:

- Peroxisome Proliferator-Activated Receptors (PPARs) : These nuclear receptors play a significant role in regulating lipid metabolism and inflammation. The compound acts as a ligand for PPARs, leading to altered gene expression related to lipid homeostasis and inflammatory responses.

- Hydrophobic Interactions : The long hydrocarbon chain allows for hydrophobic interactions with cellular membranes and proteins, facilitating its biological effects.

1. Lipid Metabolism

Research indicates that 22-methoxy-22-oxodocosanoic acid influences lipid metabolism by modulating the activity of enzymes involved in fatty acid oxidation. It has been shown to enhance the oxidation of fatty acids in various cellular models, suggesting potential applications in metabolic disorders characterized by dysregulated lipid metabolism.

2. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties through its action on PPARs. Activation of these receptors can lead to decreased expression of pro-inflammatory cytokines and increased expression of anti-inflammatory mediators, making it a candidate for therapeutic strategies against chronic inflammatory conditions.

3. Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of 22-methoxy-22-oxodocosanoic acid across different cell lines. Findings indicate that the compound exhibits varying degrees of cytotoxicity depending on concentration and cell type:

- Cell Viability Assays : Quantitative high-throughput screening (qHTS) has shown that the compound can induce cytotoxic effects in human cell lines at specific concentrations, highlighting its potential as a therapeutic agent but also necessitating caution regarding its dosage .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated that 22-methoxy-22-oxodocosanoic acid activates PPARs, leading to enhanced fatty acid oxidation in HepG2 cells. |

| Study B | Reported anti-inflammatory effects through modulation of cytokine production in macrophage cell lines. |

| Study C | Evaluated cytotoxicity using qHTS across multiple human cell lines, revealing species-specific responses to varying concentrations of the compound. |

Pharmacokinetics

The pharmacokinetic profile of 22-methoxy-22-oxodocosanoic acid suggests that it is well absorbed when administered orally, with significant distribution in lipid-rich tissues. Its solubility in organic solvents like ethanol indicates potential applications in formulations requiring lipid solubility.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 22-Methoxy-22-oxodocosanoic acid in academic laboratories?

- Methodological Answer :

- Use nitrile or neoprene gloves, inspected for integrity before use, and avoid skin contact by employing proper glove removal techniques .

- Wear full-body chemical-resistant clothing and safety goggles to prevent skin/eye exposure. For respiratory protection, use NIOSH/CEN-approved P95 (US) or P1 (EU) respirators for low exposure; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher concentrations .

- Ensure local exhaust ventilation and avoid dust/aerosol formation during handling .

Q. How should researchers address gaps in physicochemical data (e.g., melting point, solubility) for this compound?

- Methodological Answer :

- Conduct differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for thermal stability.

- Perform solubility tests in common solvents (water, DMSO, ethanol) under controlled conditions, noting temperature dependencies. Reference the SDS, which explicitly states missing data .

- Publish findings to fill literature gaps and validate methods via peer review.

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store in airtight containers at room temperature (20–25°C) in a dry environment to prevent moisture-induced degradation .

- Segregate from incompatible materials (strong acids, oxidizing agents) to avoid hazardous reactions .

Advanced Research Questions

Q. How can researchers design toxicity studies to evaluate acute oral toxicity and organ-specific effects?

- Methodological Answer :

- Use OECD Guideline 423 for acute oral toxicity testing in rodents, with dose escalation studies (e.g., 5–2000 mg/kg) and 14-day observation periods. Monitor for GHS-classified symptoms: respiratory distress, skin corrosion, and organ toxicity .

- Incorporate histopathological analysis of liver, kidneys, and respiratory tissues to assess target organ toxicity .

Q. What experimental strategies can resolve contradictions in stability data under varying environmental conditions?

- Methodological Answer :

- Perform forced degradation studies: expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways. Use HPLC-MS to characterize breakdown products (e.g., carbon oxides, nitrogen oxides) .

- Compare stability in polar vs. nonpolar solvents to assess hydrolysis risks .

Q. How can ecological risk assessments proceed despite missing data on biodegradation and bioaccumulation?

- Methodological Answer :

- Apply predictive models (e.g., EPI Suite) to estimate persistence (P), bioaccumulation (B), and toxicity (PBT) profiles based on molecular structure .

- Conduct microcosm studies to simulate environmental fate, using soil/water systems spiked with the compound. Monitor degradation via LC-MS and assess toxicity in Daphnia magna or algal assays .

Q. What analytical methods are optimal for detecting trace impurities or decomposition products?

- Methodological Answer :

- Employ gas chromatography-mass spectrometry (GC-MS) for volatile decomposition products (e.g., hydrogen bromide gas) .

- Use nuclear magnetic resonance (NMR) spectroscopy to identify structural changes after stress testing (heat, light) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between the compound’s reported stability and potential hazardous reactions?

- Methodological Answer :

- Review SDS notes: while the compound is stable under recommended storage, incompatibilities with strong acids/oxidizers may trigger hazardous reactions (e.g., gas evolution) .

- Validate compatibility via small-scale mixing experiments with incompatible agents, monitored by real-time FTIR for gas detection .

Regulatory and Compliance Considerations

Q. What regulatory frameworks apply to transporting 22-Methoxy-22-oxodocosanoic acid across international borders?

- Methodological Answer :

- Although not classified as hazardous under UN Transport Regulations (ADR/RID, IMDG, IATA), comply with GHS labeling for oral toxicity and skin/eye irritation during domestic transport .

- Maintain safety data sheets (SDS) in alignment with REACH and OSHA Hazard Communication Standard .

Tables for Quick Reference

| Property | Status | Source |

|---|---|---|

| Melting Point | Not available | |

| Acute Oral Toxicity | Classified (Harmful if swallowed) | |

| Storage Stability | Stable at room temperature, dry | |

| Environmental Toxicity Data | Not assessed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。